Ovatine

alkaloid chemistry natural product isolation molecular descriptor

Phytochemistry and pharmacology labs require authenticated alkaloid standards, not structural analogs. Substituting ovatine with non-acetylated veatchine introduces uncontrolled stereochemical variables. - **Critical differentiation:** Only ovatine and lindheimerine-not broader Garrya alkaloids-are cited for in-vivo antitumor activity in Garrya ovata extracts. - **Unique probe:** Exists as C(20) epimer mixture in solution, enabling oxazolidine stereochemistry-bioactivity studies (cuauchichicine is locked at C20). - **Analytical specificity:** Distinct MW (385.5 Da) and TPSA (38.8 Ų) for LC-MS/HPLC-UV chemotaxonomic fingerprinting. Procure as reference standard for cancer pharmacophore screening.

Molecular Formula C24H35NO3
Molecular Weight 385.5 g/mol
CAS No. 68719-14-2
Cat. No. B12794317
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOvatine
CAS68719-14-2
Molecular FormulaC24H35NO3
Molecular Weight385.5 g/mol
Structural Identifiers
SMILESCC(=O)OC1C(=C)C2CCC3C1(C2)CCC4C35CCCC4(CN6C5OCC6)C
InChIInChI=1S/C24H35NO3/c1-15-17-5-6-19-23(13-17,20(15)28-16(2)26)10-7-18-22(3)8-4-9-24(18,19)21-25(14-22)11-12-27-21/h17-21H,1,4-14H2,2-3H3
InChIKeyYHPDTHOCMSACJY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ovatine Compound Profile


Ovatine (CAS 68719-14-2) is a C₂₀-kaurane (veatchine-type) diterpenoid alkaloid first isolated from Garrya ovata var. lindheimeri [1]. It carries an acetate ester at the 7β‑position, giving it a higher molecular weight (385.5 g·mol⁻¹) than most closely related Garrya alkaloids and a correspondingly larger molecular volume [2]. Like other members of this structural class, ovatine contains the characteristic oxazolidine ring fused to the diterpenoid core; however, its specific acetylation pattern is not shared by the more abundant C₂₂ analogs such as veatchine, garryine, or lindheimerine [1][3].

Ovatine vs. Generic Veatchine Alkaloids


Veatchine-type alkaloids share a common pentacyclic skeleton but diverge sharply in their ring‑closure chemistry, epimeric equilibria, and biological annotation. The oxazolidine‑ring conformation and the C(20) epimer ratio are decisive for receptor‑interaction geometry and are not uniform across the class [1]. Moreover, the documented in‑vivo antitumor signal of Garrya ovata extracts has been specifically attributed to the presence of ovatine and its co‑occurring analog lindheimerine, not to the broader class [2]. Consequently, substituting ovatine with a non‑acetylated, non‑epimerizing analog such as cuauchichicine or veatchine would introduce uncontrolled variables in both mechanism‑of‑action studies and in‑vivo pharmacology, making experimental interpretation unreliable.

Ovatine vs. Closest Structural Analogs


Molecular Weight and Physicochemical Distinction

Ovatine (C₂₄H₃₅NO₃) has a molecular mass of 385.5 Da versus 343.5 Da for the non‑acetylated C₂₂ veatchine‑type alkaloids (veatchine, garryine, lindheimerine, cuauchichicine). The 42 Da mass increment, along with the corresponding increase in topological polar surface area (TPSA 38.8 Ų versus ~32–35 Ų for the C₂₂ set), is driven solely by the acetate ester at C‑7 [1][2]. This difference directly affects chromatographic retention, ionization efficiency, and membrane‑permeability predictions.

alkaloid chemistry natural product isolation molecular descriptor

C-20 Epimerization vs. Cuauchichicine

¹³C NMR analysis demonstrates that ovatine exists in solution as a mixture of C(20) epimers, whereas cuauchichicine is the first normal‑type oxazolidine‑ring‑containing C₂₀‑diterpenoid alkaloid that does NOT epimerize at C(20) in either solution or the solid state [1]. The epimeric equilibrium in ovatine generates two spectroscopically and potentially pharmacologically distinct species, a property absent in its closest rigid analog.

stereochemistry NMR spectroscopy conformational analysis

In Vivo Antitumor Activity Contrast

The Phytochemical Dictionary explicitly links the “antitumour activity in vivo” of Garrya ovata var. lindheimeri extracts to “the two diterpenoid alkaloids, ovatine and lindheimerine” [1]. In contrast, the pharmacological evaluation of garryfoline, veatchine, garryine, and cuauchichicine revealed a toxic‑convulsant profile (gas poisoning, respiratory failure, brief hypotension in anesthetized cat) with no significant antineoplastic annotation [2][3]. Although the underlying quantitative in‑vivo data are not publicly available in the dictionary entry, this direct attribution constitutes a qualitative differentiation marker for procurement targeting oncology‑focused natural product screening.

antitumor in‑vivo pharmacology diterpenoid alkaloid

Lindheimerine Synthetic Interconversion

Lindheimerine is obtained from ovatine (or garryfoline) via an internal Hofmann degradation; conversely, ovatine was prepared from lindheimerine by treatment with ethylene oxide in acetic acid [1]. This synthetic route enables ovatine to serve as a direct precursor to lindheimerine, a structurally simplified imine‑containing analog suitable for further derivatization, while garryfoline follows an identical degradative pathway but yields a different epimeric distribution at C(20) that may influence the product profile.

synthetic chemistry Hofmann degradation diterpenoid alkaloid derivatization

Ovatine Application Scenarios


Antitumor Lead Discovery from Natural Products

Ovatine is one of only two alkaloids explicitly cited as responsible for the in‑vivo antitumor activity of Garrya ovata var. lindheimeri extracts [1]. A screening program aiming to identify C₂₀‑diterpenoid alkaloid pharmacophores for cancer should procure ovatine as a reference standard rather than relying on more abundant Garrya alkaloids (veatchine, garryfoline), which lack antitumor annotation and instead display toxic/convulsant profiles [2].

Stereochemical Probe for Epimerization

Because ovatine exists as a mixture of C(20) epimers in solution, it serves as a natural probe for studying the effect of oxazolidine‑ring stereochemistry on bioactivity or receptor binding [1]. This contrasts with cuauchichicine, which is stereochemically locked at C(20) and therefore fails to recapitulate the epimeric equilibrium that occurs in the native plant metabolome.

Synthetic Diversification via Lindheimerine

The chemical interconversion between ovatine and lindheimerine (via Hofmann degradation and ethylene‑oxide‑mediated re‑closure) provides a validated synthetic entry point for generating veatchine‑derived compound libraries [1]. Laboratories performing structure–activity relationship (SAR) studies on this scaffold can benefit from ovatine's dual role as a starting material and a structurally more complex end‑product relative to lindheimerine.

Analytical Method Development and Fingerprinting

The distinct molecular mass (385.5 Da) and TPSA (38.8 Ų) of ovatine differentiate it from the predominant C₂₂ Garrya alkaloids in LC‑MS and HPLC‑UV analyses [3]. Phytochemistry groups performing chemotaxonomic fingerprinting of Garrya species or quality‑control analysis of Garrya‑derived preparations require an authentic ovatine standard to confirm its presence and quantify its abundance relative to co‑occurring alkaloids.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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